β-Anomer Enrichment
The presence of a 4,6-O-benzylidene acetal, a key structural feature of Benzyl Dibenzylidene-alpha-D-mannopyranoside, significantly alters the anomeric equilibrium in mannose derivatives. Specifically, replacing the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal in 2,3,4,6-tetra-O-benzyl-α,β-mannopyranose results in an increased population of the β-anomer at equilibrium in CDCl3 solution [1].
| Evidence Dimension | Anomeric Ratio (β:α) at Equilibrium |
|---|---|
| Target Compound Data | 48% β-anomer (for a 4,6-O-benzylidene acetal-protected derivative in CDCl3) [1] |
| Comparator Or Baseline | 34% β-anomer (for the corresponding 4,6-di-O-benzyl ether analog in CDCl3) [1] |
| Quantified Difference | A 14 percentage point increase in the β-anomer population. |
| Conditions | Equilibrium measurement in CDCl3 solution via NMR spectroscopy [1]. |
Why This Matters
This shift in anomeric preference is a critical control element for stereoselective glycosylation, enabling chemists to favor the formation of the challenging β-mannosidic linkage, which is essential for synthesizing biologically relevant N-linked glycans.
- [1] Sharma, I., & Crich, D. (2012). Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. Carbohydrate Research, 357, 126-131. View Source
